

Comparative Docking Analysis of Benzothiophene Derivatives as Potential Antimicrobial Agents

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Compound of Interest

Compound Name: 5-Nitro-1-benzothiophene-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies on a series of benzothiophene derivatives, investigating their potential as inhibitors of multidrug-resistant *Staphylococcus aureus* (MRSA), methicillin-sensitive *Staphylococcus aureus* (MSSA), and daptomycin-resistant *Staphylococcus aureus* (DRSA). The data presented is synthesized from a comprehensive study focusing on the computational design and evaluation of these compounds as novel antibiotic candidates.

Quantitative Docking Data

The following table summarizes the binding affinities of selected benzothiophene derivatives against key protein targets in different strains of *Staphylococcus aureus*. The binding affinity is a measure of the strength of the interaction between the ligand (benzothiophene derivative) and the target protein, with more negative values indicating a stronger interaction.

Compound	Target Strain	Binding Affinity (kcal/mol)
Compound 20	MRSA	-6.38[1]
Compound 1	MSSA	-5.56[1]
Compound 17	DRSA	-5.23[1]

Note: The specific structures of compounds 1, 17, and 20 are detailed in the source publication. This table highlights the derivatives with the highest reported binding affinity for each respective bacterial strain in the study.

Experimental Protocols

The in silico molecular docking studies were conducted using a multi-step computational approach to predict the binding modes and affinities of the benzothiophene derivatives to their target proteins.

Protein and Ligand Preparation

- **Protein Structure:** The three-dimensional crystal structure of the target protein, penicillin-binding protein 2a (PBP2a) from MRSA (PDB ID: 6H5O), was retrieved from the Protein Data Bank.
- **Ligand Structures:** The two-dimensional structures of the benzothiophene derivatives were designed and then converted into three-dimensional structures for docking.

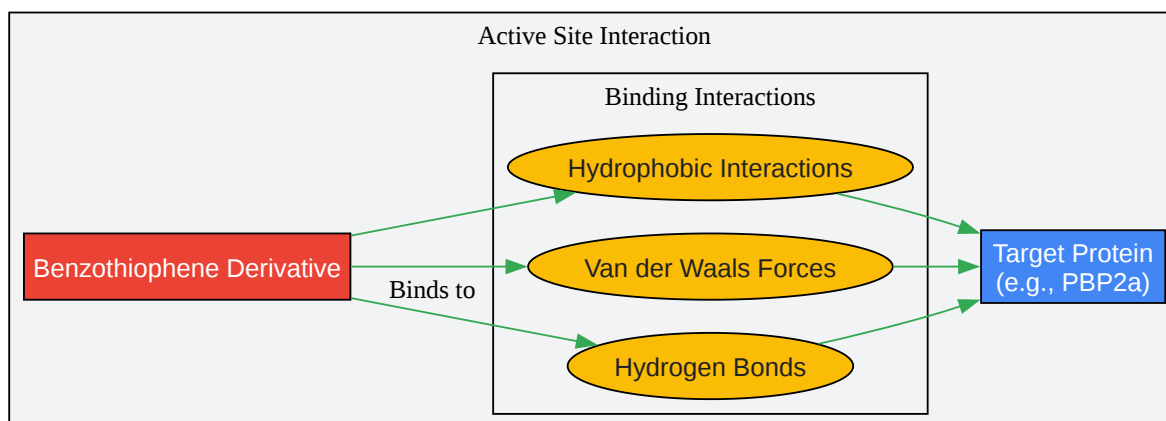
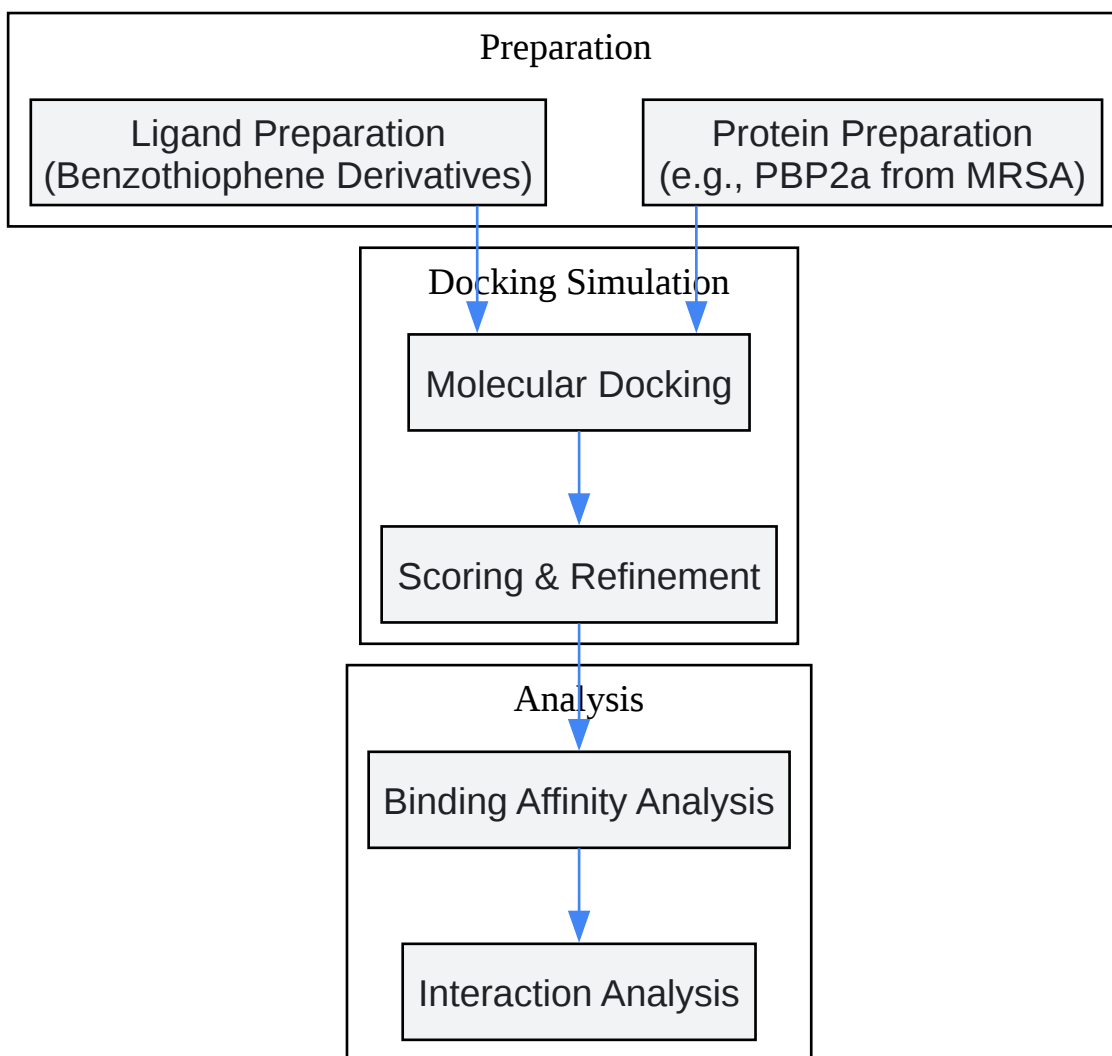
Molecular Docking Simulation

- **Software:** The docking simulations were performed using molecular modeling software.
- **Scoring Function:** The London dG scoring function was utilized to estimate the binding free energy of the protein-ligand complexes.
- **Refinement:** The initial docking poses were further refined to improve the accuracy of the binding prediction.

- Validation: The docking protocol was validated by calculating the Root Mean Square Deviation (RMSD) between the docked pose of a co-crystallized ligand and its experimentally determined conformation.

Visualizing the Workflow and Interactions

The following diagrams illustrate the computational workflow used in the study and a conceptual representation of the ligand-protein interaction.



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References

- 1. researchgate.net [researchgate.net]
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